Sulfurous acid, monosodium salt, mixt. with butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurous acid, monosodium salt, mixt. with butanediol: is a chemical compound with the CAS number 87558-75-6 . This compound is a mixture of sulfurous acid monosodium salt and butanediol, which are both important in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sulfurous acid, monosodium salt, mixt. with butanediol involves the reaction of sulfurous acid monosodium salt with butanediol under controlled conditions. The reaction typically requires a specific temperature and pH to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfurous acid, monosodium salt, mixt. with butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Sulfurous acid, monosodium salt, mixt. with butanediol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of sulfurous acid, monosodium salt, mixt. with butanediol involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, an oxidizing agent, or a catalyst in different reactions. Its effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfurous acid, monosodium salt, polymer with 1,4-butanediol: This compound is similar in that it also contains sulfurous acid monosodium salt and butanediol but differs in its polymeric structure.
Sulfurous acid, monosodium salt, polymer with 1,4-butanediol, 2-butene-1,4-diol, methyloxirane: Another similar compound with additional components that modify its properties and applications.
Uniqueness
Sulfurous acid, monosodium salt, mixt. with butanediol is unique due to its specific mixture and the resulting properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to participate in various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
87558-75-6 |
---|---|
Molekularformel |
C4H11NaO5S |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
sodium;butane-1,1-diol;hydrogen sulfite |
InChI |
InChI=1S/C4H10O2.Na.H2O3S/c1-2-3-4(5)6;;1-4(2)3/h4-6H,2-3H2,1H3;;(H2,1,2,3)/q;+1;/p-1 |
InChI-Schlüssel |
MSUMFWFMHVYSQR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(O)O.OS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.